

Technisches Support-Center: Synthese von 1-(5-Hydroxypyridin-2-yl)ethanon

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(5-Hydroxypyridin-2-yl)ethanone

Cat. No.: B1590495

[Get Quote](#)

Einführung: Willkommen im technischen Support-Center für die Synthese von 1-(5-Hydroxypyridin-2-yl)ethanon. Dieses Molekül ist ein wichtiges Zwischenprodukt in der pharmazeutischen Entwicklung. Seine Synthese, die typischerweise über eine Fries-Umlagerung erfolgt, birgt jedoch spezifische Herausforderungen, die von geringen Ausbeuten bis hin zur Bildung hartnäckiger Nebenprodukte reichen. Dieser Leitfaden wurde von erfahrenen Anwendungswissenschaftlern entwickelt, um Forschern und Chemikern in der Arzneimittelentwicklung detaillierte, auf Kausalität basierende Lösungen zur Fehlerbehebung und Optimierung ihrer Syntheseprotokolle zu bieten.

Teil 1: Fehlerbehebungsleitfaden

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet gezielte Lösungen und Erklärungen.

F1: Meine Reaktionsausbeute ist konstant niedrig. Was sind die wahrscheinlichsten Ursachen und wie kann ich sie verbessern?

Antwort: Geringe Ausbeuten bei dieser Synthese sind oft auf eine Kombination aus unvollständiger Reaktion, Abbau des Produkts und Verlusten bei der Aufarbeitung zurückzuführen. Lassen Sie uns die Hauptursachen aufschlüsseln:

- Unwirksame Fries-Umlagerung: Die Umwandlung des intermediären Esters (5-Acetoxyppyridin) in das Keton ist der entscheidende Schritt. Eine unzureichende Katalysatoraktivität oder suboptimale Temperaturen können die Reaktion zum Stillstand bringen.
 - Kausalität: Die Fries-Umlagerung erfordert eine starke Lewis-Säure wie Aluminiumchlorid (AlCl_3), um den Acylium-Ion-Zwischenzustand zu erzeugen, der für die elektrophile aromatische Substitution erforderlich ist.[1][2] Der Katalysator bildet Komplexe mit sowohl dem Ausgangsmaterial als auch dem Produkt, weshalb oft mehr als stöchiometrische Mengen benötigt werden.[1]
 - Lösung:
 - Katalysatormenge erhöhen: Erhöhen Sie schrittweise die Menge an AlCl_3 von 1,5 auf 2,5 Äquivalente. Achten Sie darauf, wasserfreies AlCl_3 zu verwenden, da Feuchtigkeit den Katalysator desaktiviert.
 - Temperatur optimieren: Die Reaktion ist stark temperaturabhängig. Eine zu niedrige Temperatur kann die Reaktion verlangsamen, während eine zu hohe Temperatur zu Verkohlung und Nebenproduktbildung führen kann.[2][3] Führen Sie eine Temperaturstudie durch, typischerweise im Bereich von 130–160 °C (ohne Lösungsmittel).
- Abbau des Substrats/Produkts: Pyridinringe, insbesondere solche mit aktivierenden Hydroxylgruppen, können unter den harschen, sauren Bedingungen der Fries-Umlagerung empfindlich sein.
 - Kausalität: Starke Lewis-Säuren und hohe Temperaturen können zur Zersetzung des heterozyklischen Rings oder zur Polymerisation führen, was zu unlöslichen Teeren und einem erheblichen Ausbeuteverlust führt.
 - Lösung:
 - Reaktionszeit minimieren: Überwachen Sie die Reaktion sorgfältig mittels Dünnschichtchromatographie (DC) oder Hochleistungsflüssigkeitschromatographie (HPLC). Beenden Sie die Reaktion, sobald der größte Teil des Ausgangsmaterials

verbraucht ist, um eine längere Exposition gegenüber den harschen Bedingungen zu vermeiden.

- Alternative Katalysatoren: Erwägen Sie milder Lewis-Säuren wie ZnCl_2 , BF_3 oder starke protische Säuren wie Methansulfonsäure, die in einigen Fällen wirksam sein können, ohne einen signifikanten Abbau zu verursachen.[1][3]
- Verluste bei der Aufarbeitung und Reinigung: Das Produkt, ein Hydroxyarylketon, ist polar und kann bei der Extraktion oder Säulenchromatographie zu Verlusten führen.
 - Kausalität: Die Hydroxyl- und Ketongruppen können mit der stationären Phase der Kieselgelsäule stark interagieren, was zu breiten Peaks und unvollständiger Elution führt. Eine unsachgemäße pH-Einstellung während der wässrigen Aufarbeitung kann ebenfalls zu einer schlechten Partitionskoeffizienz führen.
 - Lösung:
 - Optimierte Aufarbeitung: Nach dem Abschrecken der Reaktion mit Eis/HCl stellen Sie sicher, dass der pH-Wert sorgfältig auf etwa 7–8 eingestellt wird, bevor Sie mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan) extrahieren. Dies gewährleistet, dass das phenolische Produkt deprotoniert und ausreichend löslich im organischen Lösungsmittel ist.
 - Reinigungstechnik: Verwenden Sie für die Säulenchromatographie ein mit einer schwachen Base wie Triethylamin (0,5–1 %) desaktiviertes Kieselgel, um das Tailing des basischen Pyridinprodukts zu minimieren.

Fehlerbehebungs-Workflow für geringe Ausbeute

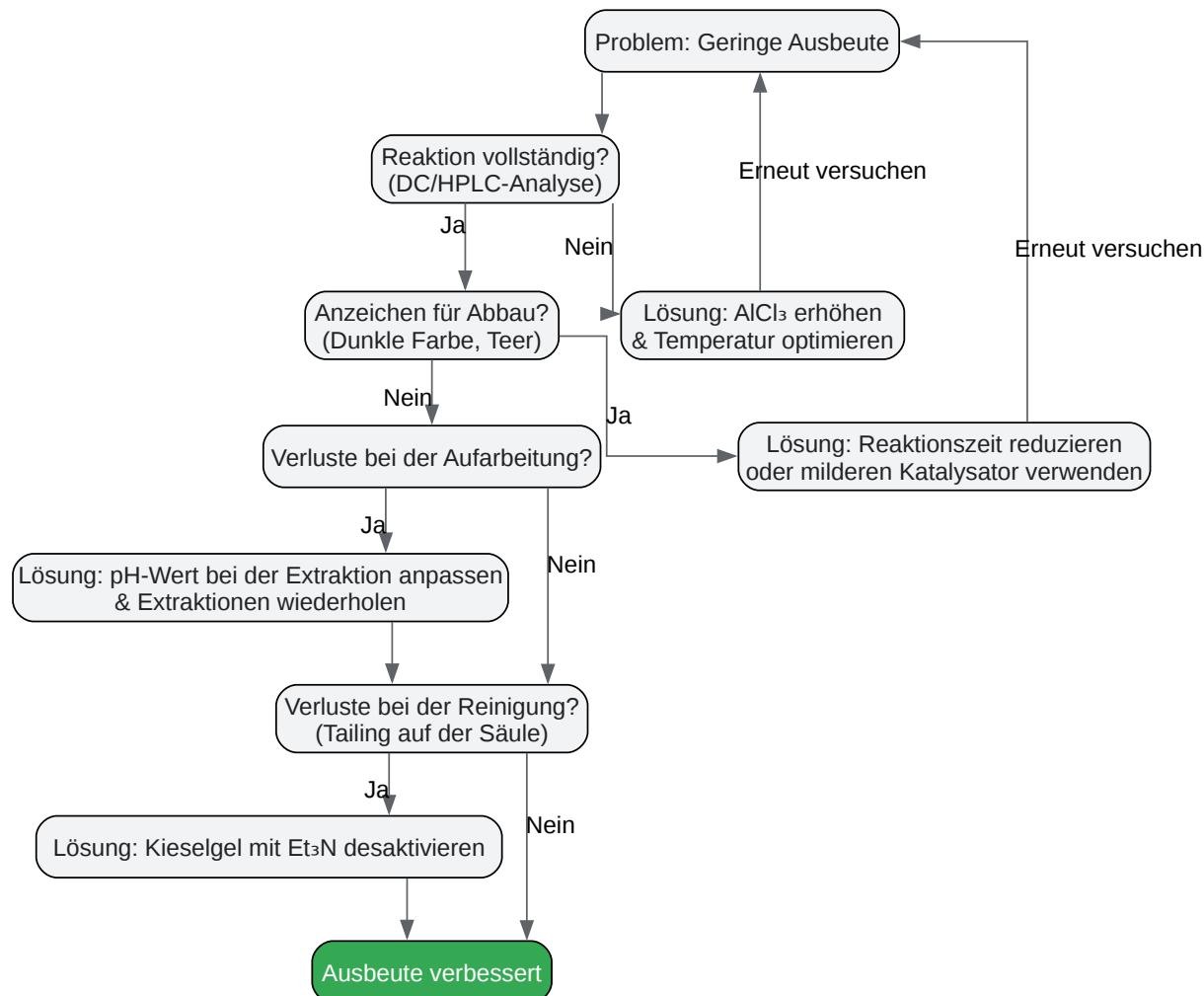
[Click to download full resolution via product page](#)

Abbildung 1: Systematischer Workflow zur Diagnose und Behebung geringer Ausbeuten.

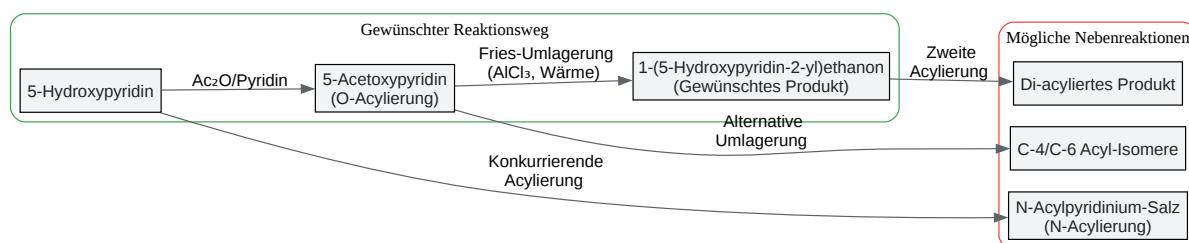
F2: Ich beobachte mehrere Flecken auf meiner DC-Platte, was die Reinigung erschwert. Was sind die wahrscheinlichen Nebenprodukte?

Antwort: Die Bildung mehrerer Nebenprodukte ist eine häufige Herausforderung bei der Fries-Umlagerung. Die wahrscheinlichsten Verunreinigungen sind:

- Positionsomere (ortho- vs. para-Umlagerung): Die Acylgruppe kann an verschiedene Positionen des Pyridinrings wandern.
 - Kausalität: Die Fries-Umlagerung ist ortho- und para-selektiv.[3] Für 5-Acetoxyppyridin ist die gewünschte 2-Position ortho zum Stickstoff, aber die 4- und 6-Positionen sind ebenfalls potenzielle Stellen für einen elektrophilen Angriff. Die Reaktionstemperatur ist ein entscheidender Faktor, der das Verhältnis von kinetischem zu thermodynamischem Produkt steuert.[2] Niedrigere Temperaturen begünstigen im Allgemeinen die para-Substitution, während höhere Temperaturen das ortho-Produkt begünstigen, das oft durch einen stabileren bidentaten Komplex mit dem Aluminiumkatalysator stabilisiert wird.[2][3]
 - Identifizierung & Lösung: Diese Isomere haben oft sehr ähnliche Rf-Werte. Zur Unterscheidung sind Techniken wie NMR oder HPLC-MS erforderlich. Um die Bildung des gewünschten 2-Acyl-Isomers zu begünstigen, ist eine sorgfältige Temperaturkontrolle entscheidend. Führen Sie die Reaktion bei der höchsten Temperatur durch, die keine signifikante Zersetzung verursacht.
- Di-acylierte Produkte: Es kann eine zweite Acylierung am Ring stattfinden.
 - Kausalität: Wenn das anfänglich gebildete mono-acylierte Produkt unter den Reaktionsbedingungen ausreichend nukleophil bleibt, kann es eine zweite Fries-Umlagerung oder eine direkte Acylierung eingehen, insbesondere wenn überschüssiges Acylierungsmittel oder ein hochaktiver Katalysator vorhanden ist. Ein mögliches Nebenprodukt wäre 1,1'-(5-Hydroxypyridin-3,4-diyl)bis(ethan-1-on).[4]
 - Identifizierung & Lösung: Di-acylierte Produkte sind typischerweise polarer als das Monoprodukt und erscheinen auf der DC-Platte mit einem niedrigeren Rf-Wert. Verwenden Sie ein stöchiometrisches Äquivalent des Acylierungsmittels (Acetylchlorid oder Essigsäureanhydrid), um die Bildung dieser Spezies zu minimieren.

- N-Acylierung vs. O-Acylierung: Die Acylierung kann am Pyridinstickstoff statt am Hydroxylsauerstoff erfolgen.
 - Kausalität: Sowohl der Stickstoff als auch der Sauerstoff in 5-Hydroxypyridin sind nukleophil. Die N-Acylierung führt zur Bildung eines Amid-ähnlichen Pyridoniumsalzes, während die O-Acylierung den für die Fries-Umlagerung erforderlichen Phenylester bildet. [5] Die O-Acylierung wird typischerweise unter basischen Bedingungen oder durch direkte Veresterung begünstigt, während die N-Acylierung unter bestimmten Bedingungen konkurrieren kann.
 - Identifizierung & Lösung: Das N-acylierte Produkt ist ein Salz und verbleibt typischerweise in der wässrigen Phase während der Aufarbeitung. Wenn es jedoch in das Reaktionsgemisch gelangt, kann es die Reaktion verkomplizieren. Stellen Sie sicher, dass der erste Schritt (O-Acylierung) unter Bedingungen durchgeführt wird, die die Esterbildung begünstigen (z. B. Pyridin oder eine andere Base als Lösungsmittel/Säurefänger).

Diagramm der Hauptreaktion und der Nebenreaktionen



[Click to download full resolution via product page](#)

Abbildung 2: Schematische Darstellung des gewünschten Synthesewegs und häufiger Nebenreaktionen.

Teil 2: Häufig gestellte Fragen (FAQs)

F1: Was ist der gebräuchlichste Syntheseweg für 1-(5-Hydroxypyridin-2-yl)ethanon?

Der etablierteste Weg ist ein zweistufiges Verfahren:

- O-Acylierung: 5-Hydroxypyridin wird mit Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base (oft Pyridin selbst) umgesetzt, um den entsprechenden Ester, 5-Acetoxyppyridin, zu bilden.
- Fries-Umlagerung: Der gereinigte 5-Acetoxyppyridin-Ester wird dann erhitzt, typischerweise ohne Lösungsmittel, in Gegenwart einer Lewis-Säure wie AlCl_3 , um die Umlagerung der Acetylgruppe vom Sauerstoff auf die C-2-Position des Pyridinrings zu induzieren.[\[2\]](#)[\[6\]](#)

F2: Warum wird die Fries-Umlagerung der direkten Friedel-Crafts-Acylierung von 5-Hydroxypyridin vorgezogen?

Die direkte Friedel-Crafts-Acylierung von Phenolen (oder Hydroxypyridinen) mit Acylhalogeniden und einer Lewis-Säure führt überwiegend zur O-Acylierung (Esterbildung) anstelle der gewünschten C-Acylierung (Ketongbildung).[\[2\]](#)[\[3\]](#) Der Hydroxylsauerstoff ist nukleophiler als die Ringkohlenstoffe und reagiert bevorzugt. Die Fries-Umlagerung umgeht dieses Problem, indem sie den leicht gebildeten Ester als Ausgangsmaterial verwendet und ihn dann unter Hitze und katalytischen Bedingungen in das thermodynamisch stabilere Keton umwandelt.

F3: Was ist der Mechanismus der Fries-Umlagerung und wie beeinflussen die Reaktionsbedingungen das Ergebnis?

Obwohl der genaue Mechanismus noch diskutiert wird, beinhaltet ein weithin akzeptiertes Modell die folgenden Schritte:[\[2\]](#)

- Die Lewis-Säure (z. B. AlCl_3) koordiniert mit dem Carbonylsauerstoff des Esters.

- Diese Koordination polarisiert die Esterbindung und führt zur Bildung eines Acylium-Ions (CH_3CO^+) und eines Aluminiumphenoxid-Komplexes.
- Das Acylium-Ion wirkt dann als Elektrophil in einer typischen elektrophilen aromatischen Substitution am Pyridinring.
- Die Hydrolyse während der Aufarbeitung setzt das Hydroxyarylketon frei.

Die Reaktionsbedingungen haben einen entscheidenden Einfluss:

- Temperatur: Wie bereits erwähnt, steuert die Temperatur die Regioselektivität. Hohe Temperaturen begünstigen das ortho-Produkt (in diesem Fall die gewünschte C-2-Position).
[3]
- Lösungsmittel: Nicht-polare Lösungsmittel können die Bildung des ortho-Produkts ebenfalls begünstigen, obwohl die Reaktion oft lösungsmittelfrei durchgeführt wird. Eine Erhöhung der Lösungsmittelpolarität kann den Anteil des para-Produkts erhöhen.[2][3]

F4: Gibt es mildere Alternativen zu AlCl_3 als Katalysator?

Ja, die korrosive Natur und die Notwendigkeit stöchiometrischer Mengen von AlCl_3 haben die Forschung nach Alternativen vorangetrieben. Optionen umfassen:

- Andere Lewis-Säuren: BF_3 , TiCl_4 , SnCl_4 .[1][7]
- Starke protische Säuren: Fluorwasserstoffsäure (HF) und Methansulfonsäure.[1][3]
- Andere Katalysatoren: Zinkpulver und Wismuttriflat wurden ebenfalls für Fries-Umlagerungen verwendet.[3] Die Wirksamkeit dieser Katalysatoren hängt stark vom spezifischen Substrat ab und erfordert möglicherweise eine Optimierung.

Teil 3: Protokolle und Daten

Protokoll 1: Typisches Syntheseverfahren über Fries-Umlagerung

Schritt 1: O-Acylierung zur Bildung von 5-Acetoxyppyridin

- Lösen Sie 10,0 g (91,6 mmol) 5-Hydroxypyridin in 50 ml wasserfreiem Pyridin in einem Rundkolben, der mit einem Magnetrührer und einem Trockenrohr ausgestattet ist.
- Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
- Fügen Sie langsam 10,2 ml (108 mmol) Essigsäureanhydrid tropfenweise hinzu, während Sie die Temperatur unter 10 °C halten.
- Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie 4 Stunden lang.
- Entfernen Sie das Pyridin unter reduziertem Druck.
- Lösen Sie den Rückstand in 100 ml Dichlormethan und waschen Sie ihn mit 50 ml gesättigter NaHCO₃-Lösung und anschließend mit 50 ml Sole.
- Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein, um das rohe 5-Acetoxyppyridin zu erhalten, das ohne weitere Reinigung verwendet werden kann.

Schritt 2: Fries-Umlagerung zu 1-(5-Hydroxypyridin-2-yl)ethanon

- Geben Sie 15,3 g (115 mmol) wasserfreies Aluminiumchlorid in einen trockenen 3-Hals-Kolben, der mit einem mechanischen Rührer, einem Thermometer und einem Rückflusskühler ausgestattet ist.
- Erhitzen Sie das AlCl₃ vorsichtig unter Vakuum, um jegliche Feuchtigkeit zu entfernen, und lassen Sie es dann unter Stickstoffatmosphäre abkühlen.
- Fügen Sie 7,0 g (46,3 mmol) 5-Acetoxyppyridin zum AlCl₃ hinzu.
- Erhitzen Sie das feste Gemisch unter kräftigem Rühren langsam auf 150–160 °C. Die Mischung wird zu einer zähflüssigen Flüssigkeit.
- Halten Sie die Temperatur 1–2 Stunden lang. Überwachen Sie den Fortschritt durch Entnahme von Aliquoten, Abschrecken und Analyse mittels DC.

- Lassen Sie das Reaktionsgemisch auf ca. 80 °C abkühlen und gießen Sie es dann vorsichtig auf 200 g zerstoßenes Eis, das 50 ml konzentrierte HCl enthält.
- Rühren Sie, bis sich alle Feststoffe gelöst haben. Neutralisieren Sie die Lösung vorsichtig mit konzentriertem NH₄OH oder einer 50%igen NaOH-Lösung auf einen pH-Wert von 7–8.
- Extrahieren Sie das Produkt dreimal mit 100 ml Ethylacetat.
- Kombinieren Sie die organischen Extrakte, trocknen Sie sie über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein, um das Rohprodukt zu erhalten.

Protokoll 2: Empfohlenes Reinigungsprotokoll

- Vorbereitung: Lösen Sie das Rohprodukt in einer minimalen Menge Dichlormethan. Fügen Sie eine kleine Menge Kieselgel hinzu und dampfen Sie es zur Trockene ein, um das Produkt trocken auf die Säule aufzutragen.
- Säulenchromatographie:
 - Stationäre Phase: Kieselgel (230–400 mesh), desaktiviert durch Aufschlämmen in dem Elutionsmittel, das 1 % Triethylamin enthält.
 - Mobile Phase: Ein Gradientenelutionssystem, beginnend mit 20 % Ethylacetat in Hexan und schrittweise ansteigend auf 50–70 % Ethylacetat in Hexan.
- Fraktionsanalyse: Analysieren Sie die gesammelten Fraktionen mittels DC und kombinieren Sie die Fraktionen, die das reine Produkt enthalten.
- Lösungsmittelerfassung: Entfernen Sie das Lösungsmittel aus den kombinierten reinen Fraktionen unter reduziertem Druck, um das gereinigte 1-(5-Hydroxypyridin-2-yl)ethanon als festen Stoff zu erhalten.

Tabelle 1: Einfluss der Reaktionsbedingungen auf die Produktverteilung

Parameter	Bedingung	Hauptprodukt(e)	Begründung
Temperatur	Niedrig (z. B. < 100 °C)	Nicht umgesetzter Ester, para-Isomer	Kinetische Kontrolle, geringere Aktivierungsenergie für para-Weg.[3]
Hoch (z. B. > 140 °C)	ortho-Isomer (gewünscht)	Thermodynamische Kontrolle, Bildung eines stabilen ortho-Chelatkomplexes.[2]	
Katalysator	AlCl ₃ (stark)	Hohe Umwandlung, Potenzial für Abbau	Starke Lewis-Säure fördert die Bildung von Acylium-Ionen, kann aber auch den Ringabbau katalysieren.[1]
ZnCl ₂ (mild)	Langsamere Reaktion, höhere Selektivität	Mildere Bedingungen können die Bildung von Teer und Nebenprodukten reduzieren, erfordern aber möglicherweise längere Reaktionszeiten.	
Lösungsmittel	Keines (sauber)	Gute Ausbeute an ortho-Produkt	Hohe Konzentration und Temperatur begünstigen den gewünschten Weg.
Nitrobenzol (polar)	Erhöhter Anteil an para-Produkt	Polare Lösungsmittel können den intermediären Acylium-Ionen-Komplex stabilisieren und intermolekulare Wege begünstigen.[3]	

Teil 4: Referenzen

- Wikipedia contributors. (2023). Fries rearrangement. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
- Kvalenka, A. et al. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. *Journal of Organic and Pharmaceutical Chemistry*. --INVALID-LINK--
- Organic Chemistry Portal. Fries Rearrangement. --INVALID-LINK--
- ChemicalBook. 2-ACETOXY-PYRIDINE synthesis. --INVALID-LINK--
- Smolecule. 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone. --INVALID-LINK--
- ResearchGate. (PDF) The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. --INVALID-LINK--
- L.S.College, Muzaffarpur. (2020). Fries rearrangement. --INVALID-LINK--
- Royal Society of Chemistry. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. --INVALID-LINK--
- Wikipedia contributors. (2023). 2-Acetylpyridine. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
- Thermo Fisher Scientific. Fries Rearrangement. --INVALID-LINK--
- ChemScene. **1-(5-Hydroxypyridin-2-yl)ethanone**. --INVALID-LINK--
- Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. --INVALID-LINK--
- Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. --INVALID-LINK--
- ResearchGate. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF. --INVALID-LINK--

- Royal Society of Chemistry Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. --INVALID-LINK--
- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. --INVALID-LINK--
- Merck Millipore. Fries Rearrangement. --INVALID-LINK--
- Organic Syntheses. 4-ACETYL PYRIDINE OXIME TOSYLATE. --INVALID-LINK--
- Oakwood Chemical. **1-(5-Hydroxypyridin-2-yl)ethanone.** --INVALID-LINK--
- ResearchGate. Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. --INVALID-LINK--
- ACS Publications. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. --INVALID-LINK--
- ACS Publications. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. --INVALID-LINK--
- National Institutes of Health. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. --INVALID-LINK--
- BLDpharm. **1-(5-Fluoro-3-hydroxypyridin-2-yl)ethanone.** --INVALID-LINK--
- PubMed. Influence of Acylation by Hydroxycinnamic Acids on the Reversible and Irreversible Processes of Anthocyanins in Acidic to Basic Aqueous Solution. --INVALID-LINK--
- Brainly.com. What is the difference between O-acylation and N-acylation?. --INVALID-LINK--
- PubChem. **1-(3-Acetyl-5-hydroxypyridin-4-YL)ethanone.** --INVALID-LINK--
- Benchchem. **1-(5-Hydroxypyrazin-2-yl)ethanone.** --INVALID-LINK--
- ResearchGate. Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Request PDF. --INVALID-LINK--

- ACS Publications. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. --INVALID-LINK--
- Sigma-Aldrich. 1-(5-Hydroxypyrazin-2-yl)ethanone. --INVALID-LINK--
- Journal of the American Chemical Society. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Iscollege.ac.in [Iscollege.ac.in]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. 1-(3-Acetyl-5-hydroxypyridin-4-YL)ethanone | C9H9NO3 | CID 72217943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Fries Rearrangement [merckmillipore.com]
- To cite this document: BenchChem. [Technisches Support-Center: Synthese von 1-(5-Hydroxypyridin-2-yl)ethanon]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590495#side-reactions-in-the-synthesis-of-1-5-hydroxypyridin-2-yl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com